{[2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}amine hydrochloride
Overview
Description
{[2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}amine hydrochloride is a chemical compound with a complex structure that includes a pyrrole ring substituted with methyl groups and a phenyl group
Mechanism of Action
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}amine hydrochloride typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine under acidic conditions.
Substitution Reactions:
Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the phenyl group reacts with a halogenated pyrrole in the presence of a palladium catalyst.
Formation of the Amine: The amine group can be introduced through reductive amination, where an aldehyde or ketone precursor reacts with an amine in the presence of a reducing agent.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the pyrrole ring, potentially leading to the formation of dihydropyrrole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride.
Major Products
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include dihydropyrrole derivatives.
Substitution: Products include halogenated derivatives and other substituted aromatic compounds.
Scientific Research Applications
{[2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials, including polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpyrrole: A simpler analog without the phenyl group.
4-Methylphenylpyrrole: A compound with a similar structure but lacking the dimethyl substitutions on the pyrrole ring.
N-Methylpyrrole: A compound with a methyl group on the nitrogen atom of the pyrrole ring.
Uniqueness
{[2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}amine hydrochloride is unique due to the combination of its structural features, including the dimethyl substitutions on the pyrrole ring and the presence of a phenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2.ClH/c1-10-4-6-14(7-5-10)16-11(2)8-13(9-15)12(16)3;/h4-8H,9,15H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZUWNQJISSVOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C)CN)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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